4,5-Dimethylfuran-2-carbohydrazide

Description

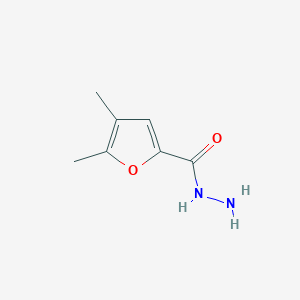

4,5-Dimethylfuran-2-carbohydrazide (CAS: 20842-22-2) is a heterocyclic carbohydrazide derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Structurally, it features a furan ring substituted with methyl groups at the 4- and 5-positions and a carbohydrazide (–CONHNH₂) moiety at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyridazinones and thiazoles, which are prevalent in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4,5-dimethylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(7(10)9-8)11-5(4)2/h3H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGGXKPJSXIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylfuran-2-carbohydrazide typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylfuran-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products:

Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4,5-Dimethylfuran-2-carbohydrazide has shown potential in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. Some notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The incorporation of the furan moiety into hydrazide structures can enhance their efficacy as antimicrobial agents .

- Antitumor Properties : Compounds derived from furan structures have been explored for their antitumor activities. The hydrazide functional group can act as a bioactive scaffold, leading to the development of novel anticancer agents .

- Neuroprotective Effects : Some studies suggest that furan derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a significant advantage for such compounds .

Material Science Applications

This compound is also being investigated for its potential applications in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing thermal stability and mechanical strength .

- Biodegradable Materials : Given the increasing demand for sustainable materials, furan-based compounds are being studied for their potential use in biodegradable plastics. The incorporation of this compound into polymer matrices could lead to the development of environmentally friendly materials .

Biofuel Production

The transformation of this compound into biofuels is an emerging area of research:

- Precursor for Biofuels : As a derivative of furan compounds, it can be converted into valuable biofuels such as 2,5-dimethylfuran through catalytic processes. This biofuel has high energy density and favorable combustion properties, making it an attractive alternative to traditional fossil fuels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various hydrazide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polyesters revealed enhanced mechanical properties and thermal stability compared to traditional polymers. This study supports the compound’s application in creating high-performance materials suitable for industrial use.

Mechanism of Action

The mechanism of action of 4,5-Dimethylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, contributing to its biological activity .

Comparison with Similar Compounds

5-[(Dimethylamino)methyl]furan-2-carbohydrazide

- Molecular formula : C₈H₁₃N₃O₂

- Molecular weight : 228.64 g/mol

- Key structural difference: A dimethylaminomethyl (–CH₂N(CH₃)₂) group replaces the 4,5-dimethyl substituents on the furan ring.

- Impact: The electron-donating dimethylamino group enhances solubility in polar solvents and alters reactivity in condensation reactions with carbonyl compounds .

Heterocyclic Variations: Triazole- and Pyrazole-Based Carbohyrazides

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

- Molecular formula : C₁₆H₁₅N₅OS

- Molecular weight : 325.39 g/mol

- Key structural difference : A triazole ring with phenyl substituents and a thioether (–S–) linkage replaces the furan core.

- Applications : Such triazole derivatives exhibit antimicrobial and antitumor activities, highlighting the role of heterocyclic diversity in bioactivity .

5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide Derivatives

- Reactivity : These pyrazole-based carbohydrazides undergo cyclocondensation with ethyl chloroacetoacetate to form thiazole intermediates, a reactivity profile distinct from furan derivatives .

Benzohydrazides: Aromatic Carbohyrazides

4-(Dimethylamino)benzohydrazide

- Molecular formula : C₉H₁₁N₃O

- Molecular weight : 177.21 g/mol

- Key structural difference: A benzene ring replaces the furan system, with a dimethylamino (–N(CH₃)₂) group at the 4-position.

- Crystallography : Exhibits strong hydrogen-bonding networks, as shown in DFT studies, which influence its stability and melting point .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4,5-Dimethylfuran-2-carbohydrazide | C₇H₁₀N₂O₂ | 154.17 | 4,5-dimethylfuran |

| 5-[(Dimethylamino)methyl]furan-2-carbohydrazide | C₈H₁₃N₃O₂ | 228.64 | 5-(dimethylaminomethyl)furan |

| 2-[(4,5-Diphenyltriazol-3-yl)sulfanyl]acetohydrazide | C₁₆H₁₅N₅OS | 325.39 | Triazole-thioether |

| 4-(Dimethylamino)benzohydrazide | C₉H₁₁N₃O | 177.21 | 4-dimethylaminobenzene |

Biological Activity

4,5-Dimethylfuran-2-carbohydrazide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with hydrazine or its derivatives under specific conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the hydrazide linkage. The following general reaction scheme outlines this process:

Antimicrobial Properties

Research indicates that compounds with the furan structure exhibit significant antimicrobial activity. A study on related furan derivatives demonstrated antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . Preliminary studies suggest that this compound may share similar properties due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented in several studies. For instance, compounds containing the carbohydrazide moiety have shown promise in reducing inflammation markers in vitro and in vivo . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the furan ring or hydrazide group can enhance efficacy and selectivity against target biological pathways. For example, adding substituents that increase lipophilicity may improve membrane permeability and bioavailability .

Case Studies

- Antibacterial Screening : In a study evaluating various furan derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth compared to controls, suggesting strong antibacterial activity .

- Anti-inflammatory Assays : Another investigation focused on the anti-inflammatory effects of similar compounds showed that derivatives with a furan backbone significantly inhibited nitric oxide production in macrophages . This finding supports the hypothesis that this compound may exhibit comparable anti-inflammatory properties.

- Cytotoxicity Tests : Cytotoxicity assays performed on cancer cell lines revealed that related furan compounds could induce apoptosis at certain concentrations . Future studies should include direct testing of this compound to establish its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dimethylfuran-2-carbohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with hydrazine hydrate. Key variables include solvent selection (e.g., ethanol or methanol), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like acetic acid may enhance the reaction efficiency. Monitoring via thin-layer chromatography (TLC) and purification via recrystallization from ethanol are recommended.

- Data Reference : The molecular formula (C₇H₁₀N₂O₂) and CAS number (20842-22-2) are confirmed in Enamine Ltd's Building Blocks Catalogue .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., hydrazide NH₂ protons at δ 4.2–4.8 ppm, furan ring protons at δ 6.1–6.5 ppm).

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- Elemental Analysis : Validate the molecular formula (C: 51.84%, H: 6.18%, N: 17.28%).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services.

Advanced Research Questions

Q. How can DFT calculations be applied to study hydrogen-bonding interactions in this compound crystals?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict lattice energies and hydrogen-bonding networks. Compare computed bond lengths/angles with experimental X-ray data to validate intermolecular interactions. Software like Gaussian or ORCA is recommended.

- Reference : DFT approaches for acyl hydrazides .

Q. What strategies enable the use of this compound as a precursor in heterocyclic synthesis?

- Methodological Answer : The hydrazide group can react with ketones or aldehydes to form hydrazones, which cyclize under acidic or thermal conditions to yield pyrazoles, triazoles, or thiadiazines. For example:

- React with substituted benzaldehydes to form Schiff bases, followed by iodine-mediated cyclization to 1,3,4-thiadiazoles.

- Optimize reaction time (12–24 hrs) and solvent polarity (DMF or DMSO) for regioselectivity.

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., DHFR, β-lactamase) using AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.